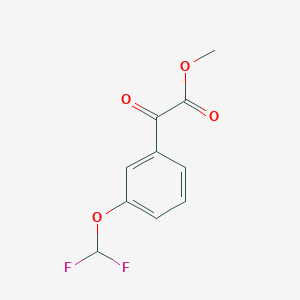

Methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate

Description

Methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate (C₁₀H₈F₂O₄, molecular weight 230.17 g/mol) is an α-keto ester characterized by a phenyl ring substituted with a difluoromethoxy (-OCHF₂) group at the para position and an oxoacetate moiety. The difluoromethoxy group is electron-withdrawing, influencing the compound’s electronic properties and reactivity.

Properties

IUPAC Name |

methyl 2-[3-(difluoromethoxy)phenyl]-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O4/c1-15-9(14)8(13)6-3-2-4-7(5-6)16-10(11)12/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOKZLKZCYHZPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC(=CC=C1)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate typically involves the introduction of the difluoromethoxy group to a phenyl ring, followed by esterification and oxidation reactions. One common method involves the reaction of 3-(difluoromethoxy)benzaldehyde with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate can undergo various types of chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The keto group can participate in hydrogen bonding and other interactions with target proteins or enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Methoxy-Substituted Analogues

- Methyl 2-(4-methoxyphenyl)-2-oxoacetate (C₁₀H₁₀O₄): Synthesized via Grignard reaction of bromoanisole with dimethyl oxalate, yielding 71.1% . The methoxy (-OCH₃) group is less electron-withdrawing than -OCHF₂, leading to reduced electrophilicity at the ketone carbonyl. This difference may result in slower nucleophilic addition reactions compared to the difluoromethoxy analogue.

- Methyl 2-oxo-2-(o-tolyl)acetate (C₁₀H₁₀O₃, CAS 34966-54-6): Features a methyl substituent on the phenyl ring, which is electron-donating. This compound crystallizes in a monoclinic system (space group C2/c) with distinct hydrogen-bonding patterns , suggesting altered solubility and solid-state stability compared to the difluoromethoxy derivative.

Halogen-Substituted Analogues

- Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate (CAS 900937-56-6): The chloro (-Cl) substituent is strongly electron-withdrawing but lacks the steric bulk of -OCHF₂. This compound is used as an intermediate in agrochemicals , highlighting the role of halogenation in enhancing bioactivity.

- Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate (CAS 1417508-31-6): Combines fluorine and trifluoromethyl (-CF₃) groups, creating a highly electron-deficient aromatic system. Such compounds exhibit enhanced metabolic stability in vivo compared to non-fluorinated analogues .

Heterocyclic Analogues

- Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate: Incorporates a furanone ring, enabling hydrogen bonding (N–H⋯O and C–H⋯O interactions) that influences solubility and crystallinity . The difluoromethoxy compound’s lack of such a heterocycle may reduce intermolecular interactions but improve lipophilicity.

Physicochemical Property Comparisons

| Property | Methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate | Methyl 2-(4-methoxyphenyl)-2-oxoacetate | Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate |

|---|---|---|---|

| Molecular Weight (g/mol) | 230.17 | 210.18 | 228.63 |

| Key Substituent | -OCHF₂ | -OCH₃ | -Cl |

| Electron Effect | Strongly electron-withdrawing | Mildly electron-donating | Electron-withdrawing |

| Likely Solubility | Low (lipophilic) | Moderate | Low (hydrophobic) |

The difluoromethoxy group’s electronegativity and lipophilicity position this compound between chloro- and methoxy-substituted analogues in terms of reactivity and bioavailability.

Biological Activity

Methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

Methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate has the following chemical formula:

- Molecular Formula : C10H9F2O4

- CAS Number : 1823777-94-1

The compound features a difluoromethoxy group attached to a phenyl ring, contributing to its unique reactivity and biological properties.

The biological activity of methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. This is particularly relevant in the context of metabolic pathways involved in disease processes.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, potentially affecting bacterial cell wall synthesis or function.

- Cytotoxic Effects : Research indicates that the compound may induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate against various bacterial strains. The results indicated a notable bactericidal effect, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comments |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against MRSA |

| Escherichia coli | 64 µg/mL | Moderate activity |

| Pseudomonas aeruginosa | 128 µg/mL | Limited effectiveness |

Cytotoxicity Studies

Cytotoxicity assays were performed using human cell lines to assess the safety profile of the compound. The results showed selective toxicity towards cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 15 | Significant cytotoxicity observed |

| HepG2 (Liver Cancer) | 20 | Moderate cytotoxicity |

| L929 (Normal Fibroblast) | >100 | Minimal toxicity |

Case Studies

-

Case Study on Anticancer Activity :

A recent investigation into the anticancer properties of methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate demonstrated its ability to induce apoptosis in A549 lung cancer cells through the activation of caspase pathways. The study reported a dose-dependent increase in apoptotic markers, suggesting a promising role for this compound in cancer therapy. -

Case Study on Antimicrobial Efficacy :

In a comparative study, methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate was tested against standard antibiotics. The findings revealed that it possessed superior activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative therapeutic agent in treating resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.